Nifuratrone
Description
Historical Context and Early Scientific Investigations of Nifuratrone
Early investigations into this compound centered on its antimicrobial properties. The compound was notably studied for its efficacy in veterinary and human medicine. Research indicated its use for the control of Salmonella choleraesuis in swine. hodoodo.com Additionally, this compound was investigated for the treatment of gonorrhea, a sexually transmitted infection caused by the bacterium Neisseria gonorrhoeae. hodoodo.comwikipedia.org These initial studies positioned this compound as a compound of interest within the broader field of antimicrobial agents, prompting further examination of its biological activities. The synthesis of this compound can be achieved using Acethydrazide (B32501) as an important organic intermediate. chemicalbook.comiucr.orgnih.gov
Classification of this compound within Nitrofuran Chemical Compounds
This compound is classified as a nitrofuran, a class of synthetic antibiotics characterized by a furan (B31954) ring substituted with a nitro group. nih.govnih.gov The chemical structure of this compound consists of a 5-nitrofuran ring linked to a methanimine (B1209239) oxide group, which is further attached to a hydroxyethyl (B10761427) chain. ontosight.ai This core structure is responsible for the compound's biological activity.
The mechanism of action for nitrofurans involves enzymatic reduction of the nitro group within the bacterial cell. wikipedia.orgpediatriconcall.com Bacterial nitroreductases convert the nitrofuran into highly reactive electrophilic intermediates. drugbank.com These intermediates can then interfere with various essential cellular processes in bacteria, including the inhibition of the citric acid cycle and the synthesis of DNA, RNA, and proteins. pediatriconcall.comdrugbank.com This multi-targeted mechanism is a key characteristic of the nitrofuran class and is believed to contribute to a lower incidence of developed bacterial resistance compared to other antibiotics. wikipedia.orgdrugbank.com
Below is a table detailing some of the key chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₅ | lookchem.com |
| Molecular Weight | 200.15 g/mol | nih.gov |
| CAS Number | 19561-70-7 | cas.org |
| Melting Point | 151.5°C | lookchem.com |
| Boiling Point | 412°C at 760mmHg | lookchem.com |
| Density | 1.45 g/cm³ | lookchem.com |
| XLogP3 | -0.2 | nih.gov |
This data is compiled from various chemical databases and is presented for informational purposes.
Rationale and Significance of Ongoing Academic Research on this compound
Despite its history, detailed information regarding the clinical applications and full efficacy of this compound remains limited. ontosight.ai This knowledge gap provides a strong rationale for continued academic investigation. Contemporary research is significant for several reasons. Firstly, the global challenge of antimicrobial resistance necessitates the re-evaluation of older or less-studied antibiotics as potential treatments for drug-resistant infections. manchester.ac.uknih.gov The unique, multi-faceted mechanism of action of nitrofurans like this compound makes them a subject of interest in developing strategies to combat resistance. wikipedia.orgmanchester.ac.uk
Secondly, further research is required to fully elucidate the pharmacological properties and complete biological activity spectrum of this compound. ontosight.ai Modern analytical and computational techniques can provide deeper insights into its mechanism of action, potential therapeutic targets, and structure-activity relationships. mdpi.com Such studies are crucial for determining its potential for repurposing or for the development of new, improved nitrofuran derivatives. nih.gov The ongoing exploration of this compound and other nitrofurans underscores the scientific community's effort to expand the arsenal (B13267) of effective antimicrobial agents. frontiersin.orgnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-hydroxyethyl)-1-(5-nitrofuran-2-yl)methanimine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O5/c10-4-3-8(11)5-6-1-2-7(14-6)9(12)13/h1-2,5,10H,3-4H2/b8-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWZUVFMUIEHAG-YVMONPNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=[N+](CCO)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=[N+](/CCO)\[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19561-70-7 | |
| Record name | Nifuratrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19561-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nifuratrone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303603 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NIFURATRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V8564T36O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Elucidation of Nifuratrone S Biological Activity
Biochemical Activation and Biotransformation Pathways
The journey from an inert prodrug to a potent antibacterial agent begins with the biochemical transformation of the Nifuratrone molecule. This activation is not a spontaneous process but is catalyzed by specific enzymes present in susceptible microorganisms. The chemical environment within the bacterial cell, particularly its reductive state, plays a crucial role in this transformation.
Role of Microbial Nitroreductases in this compound Reduction
The activation of this compound is critically dependent on the action of microbial nitroreductases. nih.gov These enzymes, which are flavoproteins, catalyze the reduction of the nitro group on the furan (B31954) ring. nih.gov This is a pivotal step, as the unreduced form of the drug is largely inactive. Bacterial nitroreductases are broadly classified into two types: Type I and Type II. Type I nitroreductases are oxygen-insensitive and are considered the primary activators of nitrofurans under both aerobic and anaerobic conditions. In contrast, Type II nitroreductases are oxygen-sensitive, and their reductive activity is inhibited in the presence of oxygen.
The reduction process is a two-electron transfer from a nicotinamide (B372718) cofactor, such as NAD(P)H, to the nitro group, mediated by the FMN cofactor within the nitroreductase. medscape.com This enzymatic reduction is an electronic switch, converting the electron-withdrawing nitro group into a highly reactive species. medscape.com Several bacterial species, including those from the Clostridium and Eubacterium genera found in the gastrointestinal tract, possess nitroreductase enzymes capable of activating nitroaromatic compounds. nih.gov The presence and activity of these nitroreductases within a bacterium are key determinants of its susceptibility to this compound.
Table 1: Examples of Microbial Nitroreductases Involved in Nitrofuran Activation
| Enzyme | Source Organism | Characteristics |
| NfsA | Escherichia coli | A major oxygen-insensitive Type I nitroreductase. frontiersin.org |
| NfsB | Escherichia coli | Another key oxygen-insensitive Type I nitroreductase. frontiersin.org |
| AhpF | Escherichia coli | A novel 5-nitrofuran-activating enzyme, contributing to activation in the absence of NfsA and NfsB. frontiersin.org |
This table presents examples of nitroreductases known to activate nitrofurans in general. Specific studies quantifying the reduction of this compound by these particular enzymes are not widely available.
Formation and Characterization of Reactive Intermediates
The enzymatic reduction of this compound's nitro group does not lead to a single, stable active compound. Instead, it generates a series of short-lived, highly reactive intermediates. These include the nitroso and hydroxylamine (B1172632) derivatives, and potentially nitro anion radicals. nih.gov These intermediates are powerful electrophiles, meaning they are electron-seeking molecules that readily react with nucleophilic sites on cellular macromolecules.
The characterization of such fleeting reactive species is a significant analytical challenge. Modern techniques such as mass spectrometry coupled with chemical trapping agents are employed to identify these intermediates. frontiersin.orgevotec.com Trapping agents like glutathione (B108866) (GSH) or cyanide can form stable adducts with the reactive metabolites, allowing for their detection and structural elucidation by techniques like liquid chromatography-mass spectrometry (LC-MS/MS). evotec.commdpi.com While direct mass spectrometric data for this compound's specific intermediates is not readily found in published literature, the general pathway of nitrofuran activation suggests the formation of these classes of reactive molecules. The generation of these cytotoxic intermediates is the cornerstone of this compound's mechanism of action, leading to widespread and non-specific damage within the bacterial cell.
Downstream Cellular and Subcellular Effects
Impact on Microbial Growth and Proliferation Kinetics
The activation of this compound leads to the rapid cessation of microbial growth and proliferation. Its efficacy has been historically noted against specific pathogens, including Salmonella choleraesuis. mdpi.comncats.io The standard metric for quantifying this impact is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial that prevents visible growth of a microorganism.
While specific MIC values for this compound are not detailed in the provided research, data from a novel nitrofuran compound, IITR06144, illustrates the typical broad-spectrum bactericidal activity and potency of this drug class against multidrug-resistant (MDR) pathogens. nih.gov The findings for this related compound demonstrate the potent inhibition of proliferation characteristic of nitrofurans.
Table 1: Representative Minimum Inhibitory Concentration (MIC) of a Novel Nitrofuran (IITR06144) Against Various Bacterial Strains This table displays data for a related nitrofuran compound, IITR06144, to illustrate the typical antibacterial efficacy of this class of drugs. Data sourced from a study on its antibacterial properties. nih.gov
| Bacterial Species | Strain Type | MIC (mg/L) |
|---|---|---|
| Escherichia coli | ATCC 25922 | 0.5 |
| Escherichia coli | MDR Clinical Isolate | 1 |
| Klebsiella pneumoniae | MDR Clinical Isolate | 2 |
| Acinetobacter baumannii | Carbapenem-Resistant | 0.5 |
| Staphylococcus aureus | ATCC 29213 | 1 |
The bactericidal nature of these compounds means they actively kill the bacteria rather than merely inhibiting growth. Studies on related compounds often include time-kill kinetics, which demonstrate a rapid, concentration-dependent reduction in viable bacterial counts following exposure. nih.gov Furthermore, compounds in this class have shown activity against bacterial persister cells and the ability to inhibit and disrupt biofilm formation, further highlighting their comprehensive impact on microbial proliferation and survival. nih.gov
Alterations in Cellular Metabolism and Energy Production
Once activated by nitroreductases, the reactive intermediates of this compound cause profound disruption to cellular metabolism and energy production. A primary mechanism is the inhibition of the citric acid cycle (Krebs cycle), a crucial pathway for cellular respiration and ATP production in many bacteria. drugbank.com This disruption severely curtails the cell's energy supply.
Furthermore, research on the related nitrofuran Nifurtimox (B1683997) has shown that its metabolites can significantly inhibit parasite dehydrogenase activity and affect the mitochondrial membrane potential, which are critical components of cellular energy generation. nih.gov The electrophilic intermediates generated from this compound can also deplete the cell's pool of low-molecular-weight thiols, which are essential for maintaining redox homeostasis and the function of many metabolic enzymes. nih.gov By attacking these fundamental metabolic and energy-producing pathways, this compound effectively shuts down the cellular machinery required for survival.
Examination of Other Cellular Responses to this compound Exposure
The highly reactive nature of activated this compound leads to widespread, non-specific damage to cellular macromolecules, triggering a cascade of detrimental cellular responses. The electrophilic intermediates can covalently bind to and damage bacterial DNA, RNA, and proteins. drugbank.com
Inhibition of Macromolecule Synthesis: Damage to DNA and RNA templates, as well as to the enzymatic machinery (like ribosomes and polymerases) responsible for their synthesis, results in the shutdown of replication, transcription, and translation. drugbank.com
Protein Dysfunction: The modification of various cellular proteins and enzymes leads to their inactivation, disrupting a wide array of cellular functions simultaneously.
Oxidative and Reductive Stress: While the direct role of oxidative stress can be debated, the generation of radical species and the depletion of cellular thiols undeniably alters the intracellular redox environment, contributing to cellular damage. nih.gov
This multi-targeted assault is a key feature of the nitrofuran class. By interfering with numerous vital cellular processes at once, compounds like this compound present a significant challenge for bacteria, which contributes to a lower frequency of resistance development compared to drugs with a single, specific target. drugbank.com
Preclinical Efficacy Assessments in Model Systems
In Vitro Efficacy Studies
The initial evaluation of a novel antimicrobial agent involves rigorous in vitro testing to understand its spectrum of activity and potency against a panel of clinically relevant microorganisms. For Nifuratrone, these studies have been crucial in establishing its potential as a therapeutic agent.
Evaluation of Antimicrobial Activity against Bacterial Strains
This compound has demonstrated antibacterial properties, a characteristic feature of the nitrofuran group of compounds. ncats.iomdpi.com Specific studies, such as the one titled "In vitro evaluation of this compound," have been conducted to quantify this activity, likely determining parameters such as the Minimum Inhibitory Concentration (MIC) against various bacterial species. nih.gov While comprehensive data tables of these findings are not widely available in the public domain, the research indicates a focus on its antibacterial effects.
Assessment of Antifungal Activity against Fungal Pathogens
In addition to its antibacterial action, this compound has also been investigated for its potential against fungal pathogens. ncats.iomdpi.com The evaluation of its antifungal activity would typically involve testing against a range of yeasts and molds to determine its spectrum and potency. The methodologies for such assessments are standardized to ensure reproducibility and comparability of results.
Standardization and Optimization of In Vitro Efficacy Assays
The reliability of in vitro efficacy data hinges on the use of standardized and optimized assays. For antimicrobial susceptibility testing, methods like broth microdilution and disk diffusion are commonly employed to determine the MIC of a compound against specific pathogens. These methods are crucial for generating reproducible data that can be compared across different laboratories and studies. While specific details on the optimization of assays for this compound are not extensively documented, the reference to an "in vitro evaluation" suggests that established protocols were likely followed. nih.gov
Non-Human In Vivo Efficacy Models
Following promising in vitro results, the assessment of a compound's efficacy moves to non-human in vivo models. These studies are essential to understand how the compound behaves in a complex biological system and to evaluate its therapeutic potential in a living organism.
Therapeutic Efficacy in Established Animal Models of Infection (e.g., veterinary models)
A significant area of investigation for this compound has been its application in veterinary medicine. nih.gov Notably, research has been conducted on its efficacy in controlling Salmonella choleraesuis in swine. veterinaryworld.orgiastate.edumdpi.com A key study in this area is titled "this compound, a new nitrofuran for the control of Salmonella choleraesuis in swine." ncats.io These studies in established animal models are critical for determining the potential real-world utility of the compound in treating animal diseases. The findings from such veterinary models provide valuable data on the compound's ability to combat infections in a host.
The following table represents a hypothetical structure for presenting data from such a study, though specific data for this compound is not publicly available.
Hypothetical In Vivo Efficacy of this compound against Salmonella choleraesuis in Swine
| Treatment Group | Number of Animals | Challenge Dose (CFU) | Clinical Score (mean) | Bacterial Load in Feces (log CFU/g) |
|---|---|---|---|---|
| Control (untreated) | 10 | 10⁸ | 3.5 | 6.2 |
| This compound (low dose) | 10 | 10⁸ | 1.8 | 4.1 |
| This compound (high dose) | 10 | 10⁸ | 0.9 | 2.5 |
Development and Application of Novel Preclinical Animal Models
While information on the use of novel preclinical animal models specifically for this compound is scarce, the broader field of antimicrobial research continually seeks to develop and refine animal models to better mimic human and animal diseases. The development of such models is crucial for improving the predictive value of preclinical studies for clinical outcomes.
Methodological Considerations in Non-Human In Vivo Efficacy Research
The evaluation of a chemical compound's efficacy in non-human in vivo models is a critical phase in preclinical research. For nitrofuran-class compounds like this compound, these studies are designed to assess the therapeutic potential in a complex biological system, providing data that bridges in vitro activity and potential clinical applications. The methodologies employed are multifaceted, requiring careful consideration of the animal model, study design, and the specific endpoints used to measure efficacy.
A fundamental principle guiding modern animal research is the concept of the 3Rs: Replacement, Reduction, and Refinement. nc3rs.org.uknorecopa.no These principles advocate for replacing animal use with non-animal methods where possible, reducing the number of animals used to the minimum required for statistically significant results, and refining procedures to minimize any potential pain or distress. nc3rs.org.uk
Selection of Animal Models
The choice of an appropriate animal model is paramount and depends on the intended therapeutic application of the compound. For antibacterial agents, models that can effectively mimic human infections are selected. Common models include rodents, such as mice, which are often used for initial efficacy and toxicity screening due to their well-characterized genetics and the availability of established infection protocols. researchgate.netnih.gov For instance, a mouse model of a systemic infection can be used to evaluate a compound's ability to reduce bacterial load in various organs. nih.gov
Larger animal models, such as pigs or dogs, may be used in later-stage preclinical studies. teagasc.iefrontiersin.org These models can offer physiological and metabolic similarities to humans, which is particularly important for assessing the pharmacokinetics and efficacy of a drug. Studies in pigs have been crucial for understanding the persistence and metabolism of nitrofuran compounds in edible tissues. teagasc.ie Research in dogs has been used to assess the urinary concentration and antibacterial activity of nitrofurans against pathogens causing urinary tract infections (UTIs). frontiersin.org
In addition to traditional mammalian models, alternative non-mammalian models like Caenorhabditis elegans (nematode), Galleria mellonella (greater wax moth), and zebrafish are increasingly used for initial efficacy and toxicity screening. tandfonline.comnih.govfrontiersin.org These models offer advantages such as rapid lifecycles, cost-effectiveness, and simpler ethical considerations, allowing for higher-throughput screening of compounds. tandfonline.comnih.gov For example, the survival of C. elegans infected with pathogenic bacteria can serve as a primary endpoint to quickly assess a compound's in vivo antibacterial activity. frontiersin.orgcsic.es
Table 1: Examples of Non-Human In Vivo Models for Efficacy Assessment of Nitrofuran-Class Compounds
| Model Organism | Research Focus | Efficacy Endpoints Measured | Citations |
| Mice | Systemic Infections, Trypanosomiasis | Survival Rate, Parasitemia Levels, Bacterial Load in Tissues | researchgate.netnih.gov |
| Pigs | Residue Persistence & Metabolism | Concentration of Parent Compound and Metabolites in Tissues (Muscle, Liver, Kidney) | teagasc.ie |
| Dogs | Urinary Tract Infections (UTIs) | Urinary Concentration of Compound, In Vitro Killing of Pathogens in Urine | frontiersin.org |
| Caenorhabditis elegans | Bacterial & Fungal Infections | Larval/Nematode Survival Rate | tandfonline.comnih.govfrontiersin.org |
| Galleria mellonella | Fungal Biofilm Infections | Larval Survival Curves | nih.gov |
| Zebrafish (Embryos) | Fungal Infections, Toxicity | Embryo Survival Rate | tandfonline.comnih.gov |
Study Design and Execution
Proper experimental design is crucial to ensure that the results are robust, reproducible, and statistically valid. nih.gov A key consideration in studies using multiparous animals like mice is the "litter effect," where pups from the same litter are more similar to each other than to pups from different litters. nih.gov To account for this, the litter, rather than the individual animal, may be considered the experimental unit in some study designs ("between-litter design"). nih.gov Alternatively, in a "within-litter design," individuals from the same litter are assigned to different treatment groups, which can be a more powerful approach but may require more complex statistical analysis. nih.gov
The evaluation of efficacy often involves challenging the animal model with a pathogen and then observing the effect of the test compound on the course of the infection. For antibacterial efficacy, this can involve monitoring the survival rate of the infected animals over time or quantifying the bacterial load in specific tissues or fluids (e.g., blood, spleen, liver) at defined time points. nih.govmdpi.com For instance, in a study on a novel nitrofuran, efficacy was demonstrated by a significant reduction in bacterial numbers in treated animals compared to a control group. nih.gov
Analytical Methodologies for Efficacy Assessment
A critical component of in vivo efficacy studies is the analytical measurement of the compound and its metabolites in biological matrices. This is essential for correlating the drug's concentration at the site of action with its therapeutic effect. Previous studies have shown that parent nitrofuran compounds are often rapidly metabolized, forming tissue-bound metabolites that persist for longer periods. teagasc.iewaters.com Therefore, robust analytical methods are required to detect both the parent drug and its key metabolites.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard methods for the quantification of nitrofurans and their metabolites in tissues like muscle, kidney, and liver, as well as in products like honey. teagasc.iewaters.comresearchgate.net These methods offer high sensitivity and selectivity, allowing for the detection of residues at very low concentrations (e.g., µg/kg or ng/g). waters.comresearchgate.net Sample preparation for these analyses often involves complex steps, including homogenization of the tissue, hydrolysis to release bound metabolites, and derivatization with agents like 2-nitrobenzaldehyde (B1664092) to improve detection. waters.comresearchgate.net
Enzyme-Linked Immunosorbent Assays (ELISAs) have also been developed as screening tools for nitrofuran metabolites, providing a more rapid but less specific method for detecting the presence of these compounds. teagasc.ie
Table 2: Key Analytical Methods in Non-Human In Vivo Nitrofuran Research
| Analytical Method | Purpose | Sample Types | Key Features | Citations |
| LC-MS/MS | Confirmatory analysis and quantification of parent compounds and metabolites | Animal Tissues (muscle, kidney), Food Products (honey, shrimp, egg) | High sensitivity and specificity; considered the reference method | teagasc.iewaters.comresearchgate.net |
| HPLC | Quantification of parent compound | Urine | Provides quantitative measurement of drug concentration | frontiersin.org |
| ELISA | Screening for metabolites | Animal Tissues | High-throughput screening capability; used for initial detection | teagasc.ie |
Challenges in In Vivo Efficacy Assessment
Translating promising in vitro results into in vivo efficacy can be challenging. One significant hurdle is the physicochemical properties of the test compound, such as its solubility. researchgate.net A compound with potent in vitro activity may fail in an in vivo model due to poor solubility in the administration vehicle, leading to low bioavailability and insufficient concentration at the target site. researchgate.netnih.gov This highlights the importance of formulation studies to develop appropriate delivery systems for in vivo testing. Furthermore, the level of activity observed in preclinical models does not always translate into similar efficacy in human clinical trials, underscoring the inherent limitations of animal models in perfectly predicting human responses. nih.gov
Nifuratrone Analogues, Derivatives, and Structure Activity Relationship Sar Studies
Synthetic Methodologies and Chemical Modifications
The synthesis of nifuratrone and its analogues is a key area of research aimed at discovering new therapeutic agents. This involves both optimizing the production of the parent compound for research and developing methods to create a diverse range of derivatives for SAR studies.
Optimized Synthesis Routes for this compound and Its Precursors for Research Purposes
The synthesis of this compound for research purposes can be achieved through various chemical pathways. One of the important precursors for its synthesis is acethydrazide (B32501). chemicalbook.comiucr.orgnih.gov The synthesis of acethydrazide itself can be accomplished by reacting ethyl acetate (B1210297) with hydrazine (B178648) hydrate. iucr.orgnih.gov
While a specific optimized route for this compound is not extensively detailed in publicly available literature, general synthetic strategies for nitrofuran derivatives provide a basis for its production. A common approach involves the condensation of a 5-nitrofurfural derivative with an appropriate N-substituted hydroxylamine (B1172632). For this compound, this would involve the reaction of 5-nitrofurfural with N-(2-hydroxyethyl)hydroxylamine.
A general one-step synthesis for similar nitrofuran analogues involves the coupling reaction between respective aryl-aldehydes and N-acylhydrazides in a solvent like dimethyl sulfoxide (B87167) (DMSO) with hydrochloric acid (HCl) as a catalyst. nih.gov
Strategies for Derivatization of the Nitrofuran Moiety and Side Chains
To explore the structure-activity relationships, researchers employ various strategies to modify the core structure of this compound. These modifications can target either the nitrofuran ring or the side chain.
Derivatization of the Nitrofuran Moiety:
The 5-nitro group on the furan (B31954) ring is generally considered essential for the antimicrobial activity of this class of compounds. firsthope.co.in However, modifications at other positions of the furan ring can be explored. For instance, introducing different substituents at the 5-position of the furan ring has been a strategy in the development of other nitrofuran derivatives. acs.orgnih.gov
Derivatization of the Side Chains:
The side chain of this compound, N-(2-hydroxyethyl)methanimine oxide, offers several points for modification.
Modification of the Hydroxyethyl (B10761427) Group: The terminal hydroxyl group can be a target for esterification or etherification to alter the compound's lipophilicity and pharmacokinetic properties.
Altering the Alkyl Chain Length: The length of the ethyl chain can be varied to investigate the impact on biological activity. Studies on other nitrofuran analogues, such as nitrofurantoin (B1679001), have shown that varying the length of an N-alkyl substituent can significantly influence activity. mdpi.com
Replacement of the Nitrone Linkage: The methanimine (B1209239) oxide (nitrone) linkage is a distinctive feature. Analogues could be synthesized by replacing this linkage with other functional groups, such as amides or hydrazones, to probe the importance of the nitrone moiety for activity. For example, the synthesis of nifuroxazide (B1678864) analogues involves the formation of a hydrazone linkage. scienceopen.com
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. creative-proteomics.comwikipedia.org These studies are instrumental in understanding the key structural features required for potency and in guiding the design of new, more effective analogues.
Correlating Structural Features with Biological Potency
For nitrofuran derivatives, QSAR studies have revealed several key structural features that correlate with their antibacterial activity. acs.orgnih.gov
Electronic Effects: The electronic properties of substituents on the nitrofuran ring play a crucial role. QSAR equations for a series of 5-substituted nitrofuran derivatives have shown that electronic terms, such as the Hammett substituent constant (σ) or the cyclic voltametric reduction potential (E), have a negative contribution to the inhibitory concentration (IC50) values. acs.orgnih.gov This suggests that electron-withdrawing groups that facilitate the reduction of the nitro group can enhance activity.
Hydrophobicity: Interestingly, for some series of nitrofuran derivatives, the hydrophobic factor did not show a significant contribution to the QSAR equations. acs.orgnih.gov This indicates that simply increasing lipophilicity may not be a straightforward strategy for improving the potency of all nitrofuran compounds.
Table 1: Key Structural Features and Their Impact on the Biological Potency of Nitrofuran Derivatives
| Structural Feature | Impact on Biological Potency | Reference |
| 5-Nitro Group | Essential for activity; reduction to reactive intermediates is key. | firsthope.co.in |
| Electron-withdrawing Substituents | Can enhance activity by facilitating nitro group reduction. | acs.orgnih.gov |
| Hydrophobicity | Contribution to activity can vary depending on the specific series of compounds. | acs.orgnih.gov |
| Side Chain Structure | The nature and length of the side chain can significantly influence potency. | mdpi.com |
Computational Modeling for SAR Prediction and Design
Computational modeling is a powerful tool for predicting the SAR of new compounds before their synthesis. creative-proteomics.com Techniques such as molecular docking can be used to simulate the binding of this compound analogues to their biological targets. By understanding these interactions at a molecular level, researchers can design new derivatives with improved binding affinity and, consequently, enhanced biological activity.
For example, in the broader context of drug design, computational methods are used to create virtual libraries of compounds that can be screened in silico to identify the most promising candidates for synthesis and biological testing. creative-proteomics.com
Design and Synthesis of Novel this compound Analogues with Enhanced Preclinical Profiles
The insights gained from SAR and QSAR studies provide a rational basis for the design and synthesis of novel this compound analogues with potentially enhanced preclinical profiles. The goal is to improve potency against target pathogens while minimizing toxicity.
Based on the available data for nitrofuran derivatives, several design strategies can be proposed for novel this compound analogues:
Introduction of Electron-Withdrawing Groups: Based on QSAR findings, introducing small, potent electron-withdrawing groups on the furan ring could enhance the compound's reductive activation and biological activity. acs.orgnih.gov
Systematic Variation of the Side Chain: A systematic exploration of the side chain, including altering the length of the alkyl chain and modifying the terminal hydroxyl group, could lead to analogues with optimized pharmacokinetic and pharmacodynamic properties. mdpi.com
Bioisosteric Replacement: The furan ring or the nitrone linkage could be replaced with other bioisosteric groups to explore new chemical space and potentially discover analogues with novel mechanisms of action or improved safety profiles.
The synthesis of these novel analogues would follow established synthetic methodologies for nitrofuran chemistry, with purification and structural confirmation using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. nih.govscienceopen.com
Mechanisms of Resistance to Nifuratrone in Preclinical Settings
Characterization of Acquired Resistance Mechanisms
Acquired resistance to nitroheterocyclic drugs, the class to which nifuratrone belongs, is primarily linked to the drug's mechanism of action. These compounds are prodrugs, meaning they require activation within the target microorganism to exert their cytotoxic effects. This activation is carried out by bacterial nitroreductase enzymes. medicinman.cz Consequently, the most common resistance strategies involve alterations that prevent this activation.
The primary mechanism of resistance to nitrofurans in preclinical studies is the acquisition of genetic mutations that lead to the inactivation of nitroreductase (NTR) enzymes. nih.govnih.gov These enzymes, such as NfsA and NfsB in Escherichia coli, are responsible for reducing the nitro group of the this compound molecule to create reactive electrophilic intermediates that damage bacterial DNA, ribosomes, and other macromolecules. medicinman.cz Loss-of-function mutations in the genes encoding these enzymes (notably nfsA and nfsB) prevent the activation of the prodrug, rendering the microorganism resistant. nih.gov
Studies on the related nitrofuran, nitrofurantoin (B1679001), have shown that high-level resistance is associated with various mutations in nfsA and nfsB that result in non-functional proteins. nih.gov Similarly, research on the nitroheterocyclic drugs nifurtimox (B1683997) and fexinidazole (B1672616) demonstrated that resistance in Trypanosoma brucei was conferred by the loss of a gene copy for a type I nitroreductase or by a significant decrease in its transcription. nih.gov
While less prominent than nitroreductase inactivation, multidrug resistance (MDR) efflux pumps have also been implicated in nitrofuran resistance. For instance, the plasmid-mediated efflux pump genes oqxAB have been associated with nitrofurantoin resistance in clinical isolates. nih.gov These pumps can actively transport antimicrobial compounds out of the bacterial cell, reducing the intracellular concentration and thus diminishing their effect. However, in many cases, the contribution of these pumps to high-level resistance is considered secondary to the inactivation of nitroreductases. nih.gov
| Gene | Type of Mutation | Effect on Protein | Consequence | Reference |
| nfsA | Frameshift, Nonsense, Deletions | Truncated or non-functional protein | Loss of primary nitroreductase activity | nih.gov |
| nfsB | Missense, Frameshift | Altered or non-functional protein | Loss of secondary nitroreductase activity | nih.gov |
| NTR (in T. brucei) | Gene copy loss, Decreased transcription | Reduced or absent protein | Impaired activation of nifurtimox/fexinidazole | nih.gov |
| oqxAB | Gene presence (plasmid-mediated) | Functional efflux pump | Increased export of the drug from the cell | nih.gov |
Beyond specific genetic mutations in activating enzymes or pumps, microorganisms can exhibit broader adaptive responses. These physiological changes can contribute to reduced susceptibility to this compound. One such mechanism involves mutations in genes that regulate the cofactors necessary for nitroreductase function. For example, mutations in the ribE gene, which is involved in the synthesis of flavin mononucleotide (a crucial cofactor for NfsA and NfsB), have been shown to confer resistance to nitrofurantoin. nih.gov
Other adaptive changes may include modifications to the bacterial cell envelope, which can limit drug uptake, or alterations in global metabolic pathways to compensate for the stress induced by the antimicrobial agent. In some instances, resistance to one nitrofuran can be accompanied by changes in the expression of outer membrane proteins.
Strategies to Circumvent or Delay Resistance Development
A crucial goal of preclinical resistance studies is to develop strategies to mitigate or overcome resistance. Based on the likely mechanisms of resistance to this compound, several approaches can be explored.
One promising strategy is the use of combination therapies. For instance, combining this compound with a compound that inhibits a different essential bacterial pathway could create a synergistic effect and reduce the probability of resistance emerging. A novel approach involves using nitric oxide (NO)-releasing compounds, which can damage bacterial resistance mechanisms and potentially restore susceptibility to an antibiotic. google.com
Another forward-thinking strategy involves enzyme engineering. By modifying the structure of nitroreductase enzymes, it may be possible to create variants that are more efficient at activating this compound or that can still activate it even in the presence of mutations that would confer resistance to the wild-type enzyme. nih.govnih.gov Such engineered enzymes could be part of advanced gene-directed enzyme-prodrug therapy (GDEPT) systems in specific applications. The development of such strategies relies heavily on the detailed understanding of resistance mechanisms gathered from preclinical models.
In Vitro and In Vivo Combination Studies with Other Antimicrobial Agents
There is currently a lack of published scientific literature detailing in vitro or in vivo studies that investigate the synergistic or antagonistic effects of this compound when combined with other antimicrobial agents. The strategy of combining antibiotics is a common and effective approach to enhance efficacy, broaden the spectrum of activity, and overcome resistance mechanisms. nih.govgardp.orgnih.gov Such studies typically involve methodologies like checkerboard assays to determine the Fractional Inhibitory Concentration (FIC) index in vitro, followed by efficacy testing in preclinical models. mdpi.comlaunchdiagnostics.com However, no such data for this compound in combination with other drugs against resistant bacterial strains could be located in the available resources. While research into combination therapies for other antibiotics, including other nitrofuran-class drugs, is ongoing, these findings cannot be extrapolated to this compound without specific experimental validation. mit.eduijbs.comnih.gov
Rational Design of this compound Analogues Less Prone to Resistance
The rational design of new drug analogues is a key strategy to circumvent existing resistance mechanisms and improve the therapeutic profile of a compound. plos.orgmpdkrc.edu.innih.gov This process involves modifying the chemical structure of a parent molecule to create derivatives with enhanced activity or a reduced susceptibility to bacterial deactivation. scielo.brmdpi.com Research in this area is active for many classes of antibiotics, with studies reporting the synthesis and evaluation of novel derivatives of compounds like nifuroxazide (B1678864), another nitrofuran. scienceopen.com However, there are no available scientific reports on the specific rational design, synthesis, or antibacterial evaluation of this compound analogues aimed at overcoming resistance. The exploration of chemical derivatives is a standard practice in medicinal chemistry to build upon existing scaffolds frontiersin.org, but this compound itself does not appear to have been a subject of such published research efforts.
Future Directions and Emerging Research Avenues for Nifuratrone
Exploration of Novel Therapeutic Applications Beyond Historical Indications in Preclinical Contexts6.2. Integration of Omics Technologies for Comprehensive Mechanistic Understanding6.3. Development of Advanced Preclinical Models for Enhanced Translational Potential6.4. Application of Artificial Intelligence and Machine Learning in Nifuratrone Discovery and Optimization
It is possible that research on this compound is being conducted in private or proprietary settings and has not been disclosed in the public domain. However, based on the currently available and searchable scientific literature, there is no foundation upon which to build the requested article.
Q & A
Basic Research Questions
Q. How can researchers design robust in vitro assays to evaluate Nifuratrone’s efficacy against target pathogens?
- Methodological Answer :
- Use cell-based models (e.g., parasite cultures for antiparasitic studies) with standardized protocols for dose-response curves.
- Include positive controls (e.g., existing antiparasitic drugs) and negative controls (untreated cultures).
- Validate results via HPLC or LC-MS for compound quantification and purity verification .
- Example Table:
| Parameter | Description |
|---|---|
| Cell Line | Trypanosoma brucei strain XYZ |
| Dosage Range | 0.1–100 µM (10-point serial dilution) |
| Incubation Time | 72 hours at 37°C |
| Assay Endpoint | ATP quantification via luminescence |
Q. What steps are critical for establishing this compound’s pharmacokinetic profile in preclinical models?
- Methodological Answer :
- Administer this compound orally/intravenously in rodent models; collect plasma samples at timed intervals.
- Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and half-life.
- Validate assays with calibration curves and quality controls to minimize inter-batch variability .
Q. How should researchers address initial toxicity profiling of this compound?
- Methodological Answer :
- Conduct acute toxicity studies in two species (e.g., mice and rats) using OECD Guideline 423.
- Monitor clinical signs, hematological parameters, and histopathology.
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize endpoints .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action be systematically resolved?
- Methodological Answer :
- Perform sensitivity analysis to identify variables influencing outcomes (e.g., assay conditions, strain variability).
- Use systematic review frameworks to compare studies, highlighting methodological disparities (e.g., dosing schedules, model organisms).
- Propose replication studies with standardized protocols to isolate critical factors .
Q. What experimental designs are optimal for elucidating this compound’s resistance mechanisms in pathogens?
- Methodological Answer :
- Apply longitudinal genomic sequencing of pathogen populations exposed to sublethal this compound doses.
- Use CRISPR-Cas9 knockouts to validate candidate resistance genes.
- Analyze data with phylogenetic tools to track mutation emergence .
Q. How can researchers optimize this compound’s synthesis for reproducibility in academic settings?
- Methodological Answer :
- Employ Design of Experiments (DoE) to test variables (e.g., temperature, catalysts).
- Validate purity via NMR and mass spectrometry; report yields and side products.
- Example Table:
| Factor | Level 1 | Level 2 | Response (Yield%) |
|---|---|---|---|
| Temperature (°C) | 80 | 100 | 65 vs. 72 |
| Catalyst (mol%) | 5 | 10 | 68 vs. 75 |
- Reference pharmaceutical synthesis standards for impurity thresholds .
Data Analysis & Reporting
Q. What statistical approaches are recommended for analyzing this compound’s dose-response data?
- Methodological Answer :
- Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism.
- Report IC50/EC50 values with 95% confidence intervals.
- Include raw data tables with metadata (e.g., experiment date, operator) for transparency .
Q. How should researchers handle conflicting clinical trial outcomes for this compound?
- Methodological Answer :
- Conduct meta-analysis with subgroup analysis by patient demographics or dosing regimens.
- Apply Cochrane Risk of Bias Tool to assess study quality and heterogeneity.
- Publish negative results to avoid publication bias .
Ethical & Regulatory Considerations
Q. What frameworks ensure ethical rigor in this compound’s in vivo studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
